1-Methoxymethanamine

Descripción

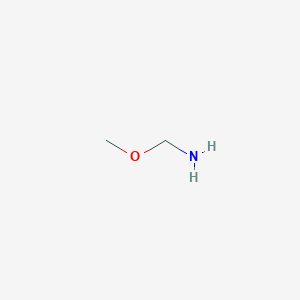

1-Methoxymethanamine (C₂H₇NO) is a primary amine characterized by a methoxy (-OCH₃) group attached to a methanamine backbone. This compound is structurally simple but serves as a foundational scaffold for more complex derivatives in organic synthesis and pharmaceutical research. For example, methoxy-substituted amines are frequently studied for their roles as intermediates in drug discovery, particularly in serotonin receptor modulation and enzyme inhibition .

Propiedades

Número CAS |

57830-25-8 |

|---|---|

Fórmula molecular |

C2H7NO |

Peso molecular |

61.08 g/mol |

Nombre IUPAC |

methoxymethanamine |

InChI |

InChI=1S/C2H7NO/c1-4-2-3/h2-3H2,1H3 |

Clave InChI |

KZRAAPTWXAMZHQ-UHFFFAOYSA-N |

SMILES canónico |

COCN |

Origen del producto |

United States |

Métodos De Preparación

1-Methoxymethanamine can be synthesized through several methods. One common synthetic route involves the O-alkylation of hydroxylamine derivatives. For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves reacting ethyl chloroformate with hydroxylamine, followed by treatment with a methylating agent such as dimethyl sulfate. The N,O-dimethylhydroxylamine is then liberated by acid hydrolysis followed by neutralization .

Análisis De Reacciones Químicas

1-Methoxymethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used to form Weinreb amides, which are intermediates in the synthesis of ketones and aldehydes . The compound can react with reagents such as ethyl chloroformate and dimethyl sulfate under specific conditions to yield desired products . Major products formed from these reactions include N,O-dimethylhydroxylamine and its derivatives .

Aplicaciones Científicas De Investigación

1-Methoxymethanamine has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of Weinreb amides, which are important intermediates in organic synthesis . In biology and medicine, it has been investigated for its potential use as an adjunct to alkylating agents, reversing resistance to chemotherapy, and enhancing radiation therapy . Additionally, it is used in the synthesis of pharmaceuticals and agrochemicals .

Mecanismo De Acción

The mechanism of action of methoxymethanamine involves its interaction with molecular targets and pathways. For instance, it has been proposed to block abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of base excision repair (BER) intermediates . This blocking action can enhance the efficacy of alkylating agents and radiation therapy by preventing the repair of DNA damage .

Comparación Con Compuestos Similares

Key Observations :

- Aromatic vs. Aliphatic Substitution : Methoxy groups on aromatic systems (e.g., phenyl or indole rings) enhance π-π stacking interactions in receptor binding, as seen in 5-methoxytryptamine’s affinity for serotonin receptors . In contrast, aliphatic methoxymethanamine derivatives are more reactive in nucleophilic substitutions due to the absence of resonance stabilization .

- Polarity : Methoxy groups increase hydrophilicity, impacting solubility. For instance, 5-methoxytryptamine hydrochloride (MW: 226.7) is water-soluble, enabling its use in in vitro assays .

Key Observations :

- Toxicity Trends : Aliphatic methanamines (e.g., N-[(1-oxopentyl)oxy]-methanamine) exhibit acute oral toxicity (H302), while aromatic derivatives like (2,4,6-trimethoxyphenyl)methanamine show respiratory risks (H335) .

- Data Gaps : Compounds like [1-(3-methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl lack full hazard classification, highlighting the need for precaution in handling .

Key Observations :

- Neuroactive Potential: Methoxy-substituted tryptamines (e.g., 5-methoxytryptamine) are pivotal in studying neurotransmitter pathways due to their structural mimicry of serotonin .

- Synthetic Utility : Aliphatic methanamines serve as versatile intermediates. For example, 1-(3-methoxyphenyl)methanamine is used to synthesize benzodiazepine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.